4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
The compound 4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine (hereafter referred to as the "target compound") is a pyrazolo[3,4-d]pyrimidine derivative characterized by substitutions at the N4, N6, and position 1 of the heterocyclic core. Key structural features include:
- N6-(4-methylbenzyl) group: Adds a para-methyl-substituted benzyl moiety, enhancing lipophilicity.
- 1-methyl group: A small alkyl substituent at position 1, reducing steric hindrance compared to phenyl or other bulky groups.
Properties
IUPAC Name |
4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6/c1-15-8-10-17(11-9-15)13-23-21-25-19(18-14-24-27(2)20(18)26-21)22-12-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKOLTWKUJHRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic aromatic substitution (SNAr) and alkylation due to its electron-deficient pyrazolo[3,4-d]pyrimidine core and reactive amine groups. Key reactions include:
- Halogenation : Reacts with bromine (Br₂) in the presence of FeCl₃ to form brominated derivatives at the 2-position of the pyrimidine ring .
- Alkylation : Treatment with methyl iodide (CH₃I) in DMF under basic conditions (K₂CO₃) introduces methyl groups at the N1 position .
- Acylation : Reacts with acetyl chloride (CH₃COCl) to form acetylated products at the primary amine site.
Table 1: Substitution Reaction Parameters
Oxidation Reactions
Oxidation occurs preferentially at the benzyl and methylphenyl groups:
- Hydrogen Peroxide (H₂O₂) : Converts benzyl groups to benzaldehyde derivatives under acidic conditions .
- Potassium Permanganate (KMnO₄) : Oxidizes methylphenyl substituents to carboxylic acids at elevated temperatures.
Key Observation : Oxidation selectivity depends on steric hindrance, with benzyl groups reacting faster than methylphenyl groups.
Reduction Reactions
Reductive modifications target the pyrimidine ring and substituents:
- Lithium Aluminum Hydride (LiAlH₄) : Reduces nitrile groups to primary amines in anhydrous THF .
- Sodium Borohydride (NaBH₄) : Selectively reduces carbonyl intermediates to alcohols under mild conditions.
Table 2: Reduction Reaction Outcomes
| Reducing Agent | Substrate | Product | Reaction Time (h) |
|---|---|---|---|
| LiAlH₄ | Nitrile | Amine | 4–6 |
| NaBH₄ | Ketone | Alcohol | 2–3 |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
- Suzuki Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ to form biaryl derivatives .
- Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd₂(dba)₃/Xantphos catalysts.
Mechanistic Insight : The pyrimidine ring’s electron-withdrawing nature enhances oxidative addition efficiency in cross-coupling .
Comparative Reactivity with Analogues
Table 3: Reactivity Comparison with Similar Compounds
| Compound | Bromination Rate | Oxidation Stability |
|---|---|---|
| Target Compound | High | Moderate |
| N⁶-Benzyl-N⁴-(3-chlorophenyl) analog | Moderate | High |
| 1-Methyl-4-phenyl derivative | Low | Low |
Biological Activity Correlations
Modifications influence pharmacological properties:
- Brominated Derivatives : Show enhanced kinase inhibition (IC₅₀ = 45–97 nM against CDK2).
- Acetylated Analogues : Exhibit reduced solubility but improved metabolic stability.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can selectively target tumor cells. Studies have demonstrated that derivatives of this compound show cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
The IC50 values for these cell lines range from 45 to 97 nM, indicating potent activity against these cancers.
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- In a study evaluating various pyrazolo[3,4-d]pyrimidine derivatives, compounds similar to 4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine were shown to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents .
- Another study focused on the compound's interaction with vascular endothelial growth factor receptor 2 (VEGFR-2), highlighting its potential as an antiangiogenic agent. The findings suggested that it could inhibit angiogenesis effectively, which is critical in tumor progression and metastasis .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Cancer Treatment | Inhibitor of CDK2; effective against MCF-7 and HCT-116 |
| Mechanism | Selective binding to protein kinases |
| Synthesis | Multi-step reactions involving nucleophilic substitutions |
| Preclinical Findings | Significant tumor growth inhibition in xenograft models |
| Antiangiogenic Potential | Inhibition of VEGFR-2 activity |
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complexes, and the pathways involved are related to cell cycle progression and apoptosis induction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s molecular weight (estimated as ~420.52 g/mol based on analog G932-0061 ) and substituent profile distinguish it from related derivatives:
*Note: Exact formula inferred from analog G932-0061 .
Key Observations :
- Lipophilicity : The target compound’s benzyl and 4-methylbenzyl groups confer higher lipophilicity compared to aliphatic (e.g., cyclohexyl ) or smaller aryl (e.g., 3-chloro-4-methylphenyl ) substituents. This may reduce aqueous solubility, though direct data are unavailable.
Solubility and Pharmacokinetics
- The chloro-substituted derivative (CAS 878064-24-5) has low solubility (0.5 µg/mL ), likely due to its planar aromatic structure. The target compound’s larger substituents may further reduce solubility, necessitating formulation strategies for bioavailability.
- Aliphatic analogs (e.g., N4,N6-dicyclohexyl ) show improved solubility in non-polar solvents, highlighting the trade-off between lipophilicity and solubility.
Biological Activity
4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antiviral potential, and anti-inflammatory effects.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity through various mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) and ErbB2 kinases. For instance, a related derivative displayed an IC50 of 0.18 µM against EGFR and 0.25 µM against ErbB2, indicating potent inhibitory effects at sub-micromolar concentrations .
- Induction of Apoptosis : The dual inhibition of EGFR and ErbB2 leads to apoptosis in cancer cells, as evidenced by increased levels of active caspase-3 and cell cycle arrest at the G2/M phase .
- Cell Line Testing : In vitro studies have shown that compounds within this class exhibit anti-proliferative activities against various cancer cell lines. For example, one study reported an IC50 of 8.21 µM against A549 lung cancer cells for a closely related compound .
Table 1: Summary of Anticancer Activity
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | EGFR | 0.18 | Kinase inhibition |
| Related derivative | ErbB2 | 0.25 | Kinase inhibition |
| Related compound | A549 cells | 8.21 | Anti-proliferative |
Antiviral Activity
The antiviral potential of pyrazolo[3,4-d]pyrimidines has also been explored:
- Herpes Simplex Virus (HSV) : Certain derivatives have shown promising antiviral activity against HSV-1 with effective concentrations significantly lower than traditional antiviral agents. For instance, one derivative exhibited activity at concentrations around 0.20 μM .
- Mechanism of Action : The antiviral efficacy is often linked to the structural modifications at specific positions on the pyrazolo ring system, enhancing interaction with viral targets.
Table 2: Summary of Antiviral Activity
| Compound | Virus | EC50 (µM) | Mechanism |
|---|---|---|---|
| Derivative A | HSV-1 | 0.20 | Viral inhibition |
| Derivative B | HSV-1 | 0.21 | Viral inhibition |
Anti-inflammatory Effects
In addition to anticancer and antiviral activities, these compounds have shown potential as anti-inflammatory agents:
- COX Inhibition : Several derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Some compounds exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .
- In Vivo Studies : Animal models have demonstrated that these compounds can reduce inflammation significantly in carrageenan-induced paw edema tests.
Table 3: Summary of Anti-inflammatory Activity
| Compound | COX Enzyme | IC50 (μmol) | In Vivo Effect |
|---|---|---|---|
| Compound X | COX-1 | 0.04 | Reduced edema |
| Compound Y | COX-2 | 0.04 | Reduced edema |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
